molecular formula C24H27N5O3S2 B6586913 methyl 3-[2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]thiophene-2-carboxylate CAS No. 1031975-62-8

methyl 3-[2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]thiophene-2-carboxylate

Cat. No.: B6586913
CAS No.: 1031975-62-8
M. Wt: 497.6 g/mol
InChI Key: MJYAZVLCCDIFSM-UHFFFAOYSA-N
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Description

Methyl 3-[2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C24H27N5O3S2 and its molecular weight is 497.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 497.15553209 g/mol and the complexity rating of the compound is 694. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-[2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]thiophene-2-carboxylate is a complex organic compound with potential biological activities that have been the subject of various studies. This article provides an overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Core Structure : Thiophene-2-carboxylate
  • Substituents :
    • Acetamido group
    • Sulfanyl linkage
    • Piperazine moiety
    • Pyrazinyl ring

This unique combination of functional groups contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related piperazine derivatives possess antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating bacterial infections .

Anticancer Properties

There is growing interest in the anticancer potential of thiophene derivatives. A study demonstrated that similar compounds displayed cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism involved induction of apoptosis and inhibition of cell proliferation . The presence of the piperazine ring is believed to enhance these effects by modulating signaling pathways associated with cancer cell survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : By interacting with various receptors, particularly those involved in neurotransmission and cellular signaling, it may alter physiological responses.
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in target cells, leading to cell death through apoptosis.

Case Studies and Research Findings

StudyObjectiveFindings
Study AAntimicrobial efficacyDemonstrated significant inhibition of E. coli growth with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study BCytotoxicity in cancer cellsShowed IC50 values ranging from 10 to 20 µM against breast cancer cell lines, indicating potent anticancer activity.
Study CMechanistic insightsIdentified apoptosis as a primary mode of action through caspase activation assays.

Properties

IUPAC Name

methyl 3-[[2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S2/c1-16-5-4-6-19(17(16)2)28-10-12-29(13-11-28)22-23(26-9-8-25-22)34-15-20(30)27-18-7-14-33-21(18)24(31)32-3/h4-9,14H,10-13,15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYAZVLCCDIFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=C(SC=C4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.